molecular formula C9H8ClFO4S B2675944 Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate CAS No. 1539059-45-4

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate

Cat. No.: B2675944
CAS No.: 1539059-45-4
M. Wt: 266.67
InChI Key: ANUVXJKBMBNNIT-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate is an organic compound with a complex structure that includes a chlorosulfonyl group, a fluorine atom, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate typically involves multiple steps. One common method starts with the fluorination of a suitable precursor, followed by the introduction of the chlorosulfonyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonamides or other reduced products.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the chlorosulfonyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce sulfonic acids.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, potentially altering their biological activity.

    Medicine: Derivatives of this compound may have pharmaceutical applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(chlorosulfonyl)-2-fluorobenzoate
  • Methyl 5-(chlorosulfonyl)-4-methylbenzoate
  • Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Uniqueness

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic applications.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-5-3-7(11)6(9(12)15-2)4-8(5)16(10,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUVXJKBMBNNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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